molecular formula C17H20N4O B2377325 N-methyl-N-phenyl-6-(piperidin-1-yl)pyridazine-3-carboxamide CAS No. 1396786-77-8

N-methyl-N-phenyl-6-(piperidin-1-yl)pyridazine-3-carboxamide

Cat. No. B2377325
M. Wt: 296.374
InChI Key: GGWDSIAQUGNBNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-phenyl-6-(piperidin-1-yl)pyridazine-3-carboxamide, also known as MPPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPCC belongs to the pyridazine family and has a unique chemical structure that makes it an attractive candidate for drug development.

Scientific Research Applications

1. Anti-tubercular Agents

  • Application Summary: Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which are structurally similar to the compound you mentioned, have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Methods of Application: The compounds were synthesized and their anti-tubercular activity was evaluated against Mycobacterium tuberculosis H37Ra .
  • Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

2. Pharmacological Activities

  • Application Summary: Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
  • Methods of Application: Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
  • Results: Pyridazine ring are present in some commercially available drugs and agrochemicals .

3. Anticancer Agents

  • Application Summary: Piperidine derivatives, which are structurally similar to the compound you mentioned, have been utilized in different ways as anticancer agents .
  • Methods of Application: Various piperidine-based compounds have been synthesized and their anticancer activity has been evaluated .
  • Results: Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

4. Antiviral Agents

  • Application Summary: Piperidine derivatives have been utilized as antiviral agents .
  • Methods of Application: Various piperidine-based compounds have been synthesized and their antiviral activity has been evaluated .
  • Results: Piperidine derivatives have shown promising results in inhibiting viral replication .

5. Antimalarial Agents

  • Application Summary: Piperidine derivatives have been utilized as antimalarial agents .
  • Methods of Application: Various piperidine-based compounds have been synthesized and their antimalarial activity has been evaluated .
  • Results: Piperidine derivatives have shown promising results in inhibiting the growth of malaria parasites .

6. Antimicrobial Agents

  • Application Summary: Piperidine derivatives have been utilized as antimicrobial agents .
  • Methods of Application: Various piperidine-based compounds have been synthesized and their antimicrobial activity has been evaluated .
  • Results: Piperidine derivatives have shown promising results in inhibiting the growth of various microbes .

7. Anticholinesterase Inhibitors

  • Application Summary: A series of different 4 and 5 substituted 6-aryl-3-benzyl-piperdinyl ethylaminopyridazines were tested for acetyl cholinesterase inhibitor activity .
  • Methods of Application: The compounds were synthesized and their acetyl cholinesterase inhibitor activity was evaluated .
  • Results: Among all these compounds, 3-[2-(l-benzylpiperidine-4-yl)ethylamino]-5-methyl-6-phenyl pyridazine (I) showed 100 times more selectively for inhibition towards human acetyl cholinesterase than the reference drug Tacrine .

8. Antifungal Agents

  • Application Summary: Piperidine derivatives have been utilized as antifungal agents .
  • Methods of Application: Various piperidine-based compounds have been synthesized and their antifungal activity has been evaluated .
  • Results: Piperidine derivatives have shown promising results in inhibiting the growth of various fungi .

9. Anti-inflammatory Agents

  • Application Summary: Piperidine derivatives have been utilized as anti-inflammatory agents .
  • Methods of Application: Various piperidine-based compounds have been synthesized and their anti-inflammatory activity has been evaluated .
  • Results: Piperidine derivatives have shown promising results in reducing inflammation .

10. Anti-Alzheimer Agents

  • Application Summary: Piperidine derivatives have been utilized as anti-Alzheimer agents .
  • Methods of Application: Various piperidine-based compounds have been synthesized and their anti-Alzheimer activity has been evaluated .
  • Results: Piperidine derivatives have shown promising results in treating Alzheimer’s disease .

11. Antipsychotic Agents

  • Application Summary: Piperidine derivatives have been utilized as antipsychotic agents .
  • Methods of Application: Various piperidine-based compounds have been synthesized and their antipsychotic activity has been evaluated .
  • Results: Piperidine derivatives have shown promising results in treating psychotic disorders .

12. Anticoagulant Agents

  • Application Summary: Piperidine derivatives have been utilized as anticoagulant agents .
  • Methods of Application: Various piperidine-based compounds have been synthesized and their anticoagulant activity has been evaluated .
  • Results: Piperidine derivatives have shown promising results in preventing blood clots .

properties

IUPAC Name

N-methyl-N-phenyl-6-piperidin-1-ylpyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-20(14-8-4-2-5-9-14)17(22)15-10-11-16(19-18-15)21-12-6-3-7-13-21/h2,4-5,8-11H,3,6-7,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWDSIAQUGNBNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=NN=C(C=C2)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-phenyl-6-(piperidin-1-yl)pyridazine-3-carboxamide

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